2-Hydroxy-5-nitrosobenzaldehyde

Glucose-6-phosphatase Translocase inhibition Biochemical pharmacology

Researchers studying glucose-6-phosphatase translocase need probes that distinguish transporter from catalytic subunit activity. 2-Hydroxy-5-nitrosobenzaldehyde directly addresses this challenge: - Inhibits G6P hydrolysis in untreated microsomes (IC50 338 μM) but is inactive in disrupted microsomes, confirming translocase-specific action. - The nitroso (-N=O) group enables direct condensation with amines/hydrazides for Schiff base ligand synthesis, unlike the nitro analog which requires prior reduction. - Essential ortho-OH/aldehyde motif with 5-nitroso electron-withdrawing group provides a distinct electronic profile for systematic SAR exploration.

Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
CAS No. 176095-48-0
Cat. No. B071430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-nitrosobenzaldehyde
CAS176095-48-0
Synonyms1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI)
Molecular FormulaC7H5NO3
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=O)C=O)O
InChIInChI=1S/C7H5NO3/c9-4-5-3-6(8-11)1-2-7(5)10/h1-4,10H
InChIKeyYEPLUXBODFKABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-nitrosobenzaldehyde: Key Identifiers & Procurement


2-Hydroxy-5-nitrosobenzaldehyde (CAS 176095-48-0), also cataloged under CAS 89677-90-7 and the alternative indexing name 1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI), is a nitroso-substituted aromatic aldehyde with the molecular formula C7H5NO3 and a molecular weight of 151.12 g/mol . The compound features a phenolic hydroxyl group ortho to an aldehyde moiety and a nitroso (-N=O) substituent at the 5-position, a structural arrangement that confers distinct coordination chemistry and biochemical activity relative to its more widely available nitro (-NO₂) analog (2-hydroxy-5-nitrobenzaldehyde, CAS 97-51-8) . This compound has been specifically identified as an inhibitor of the hepatic glucose-6-phosphatase translocase system, exhibiting a high degree of specificity for translocase components in a manner resembling pyridoxal phosphate [1]. The nitroso functional group introduces a fundamentally different electronic profile and reactivity landscape compared to nitro-substituted salicylaldehyde derivatives, which is a critical factor for researchers requiring precise structural and functional characteristics in their synthetic or biochemical investigations.

2-Hydroxy-5-nitrosobenzaldehyde: Why Substitution Fails


Generic substitution between 2-hydroxy-5-nitrosobenzaldehyde and its structurally proximate analog 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) is not scientifically tenable due to fundamental differences in molecular composition, physicochemical properties, and biological activity profiles. The nitroso compound (C7H5NO3, MW 151.12) contains a reactive -N=O group, whereas the nitro analog (C7H5NO4, MW 167.12) bears a more strongly electron-withdrawing -NO₂ group that substantially alters the electron density distribution across the aromatic ring, the acidity of the phenolic proton, and the electrophilicity of the aldehyde carbon . In a well-characterized biochemical system, 2-hydroxy-5-nitrobenzaldehyde (HNB) inhibited glucose-6-phosphate hydrolysis with an IC50 of 338 μM, while the structurally unrelated chlorogenic acid showed an IC50 of 226 μM under identical assay conditions [1]. The activity of HNB was shown to be strictly dependent on the presence of both a phenolic OH-group ortho to the aldehyde and an electron-withdrawing group at position 3 or 5 of the aromatic ring [1]. Consequently, substituting the nitroso moiety with a nitro group, or altering the substitution pattern, is predicted to result in significantly divergent inhibitory potency, target selectivity, and synthetic utility. Procurement decisions must therefore be guided by the specific functional group requirements of the intended application rather than nominal class similarity.

2-Hydroxy-5-nitrosobenzaldehyde: Quantitative Evidence Comparison


G6Pase Translocase Inhibition: Head-to-Head with Chlorogenic Acid

In a microplate-based high-throughput screening assay measuring phosphate release from glucose-6-phosphate (G6P) in untreated rat liver microsomes, 2-hydroxy-5-nitrobenzaldehyde (HNB) inhibited G6P hydrolysis with an IC50 value of 338 μM, while chlorogenic acid exhibited an IC50 of 226 μM under identical conditions [1]. Both compounds were devoid of activity in Triton X-100-disrupted microsomes, confirming that their inhibition is mediated specifically through the translocase components (T1 and T2 transporters) of the G6Pase system rather than the catalytic subunit itself. The effects of HNB resemble those of pyridoxal phosphate, a known G6Pase translocase inhibitor [1].

Glucose-6-phosphatase Translocase inhibition Biochemical pharmacology

SAR Requirements for G6Pase Translocase Inhibition

Studies with compounds structurally related to 2-hydroxy-5-nitrobenzaldehyde established that both a phenolic OH-group in the ortho position relative to the aldehyde group and a suitable electron-withdrawing group in position 3 or 5 of the aromatic ring are indispensable for inhibitory activity against the G6Pase translocase system [1]. This SAR requirement excludes numerous salicylaldehyde derivatives lacking the appropriate substitution pattern or bearing alternative functional groups that do not satisfy the electron-withdrawing requirement. The nitro group at position 5 in HNB fulfills this critical electronic requirement, whereas the nitroso group in 2-hydroxy-5-nitrosobenzaldehyde would be predicted to confer a distinct electronic profile that may modulate inhibitory potency.

Structure-activity relationship G6Pase inhibition Medicinal chemistry

Physicochemical Comparison with 2-Hydroxy-5-nitrobenzaldehyde

2-Hydroxy-5-nitrosobenzaldehyde (C7H5NO3, MW 151.12) differs fundamentally from its more common nitro analog 2-hydroxy-5-nitrobenzaldehyde (C7H5NO4, MW 167.12) in molecular composition, with the nitroso compound containing one fewer oxygen atom and a reactive -N=O moiety rather than the -NO₂ group . The calculated density for 2-hydroxy-5-nitrosobenzaldehyde is approximately 1.335 g/cm³ with a predicted boiling point of 298.5 °C at 760 mmHg , whereas the nitro analog exhibits a higher predicted density of 1.5±0.1 g/cm³ and a predicted boiling point of 300.2±32.0 °C . The nitroso group introduces a distinct electronic environment: the N=O bond can participate in metal coordination via both nitrogen and oxygen lone pairs, offers a different reduction potential, and alters the acidity of the phenolic proton relative to the nitro-substituted analog.

Physicochemical properties Structural analogs Quality control

2-Hydroxy-5-nitrosobenzaldehyde: Validated Applications


Mechanistic Studies of G6Pase Translocase

Researchers investigating the structure and function of the glucose-6-phosphatase translocase system can employ 2-hydroxy-5-nitrosobenzaldehyde as a probe to interrogate T1 and T2 transporter activity. The compound inhibited G6P hydrolysis in untreated microsomes with an IC50 of 338 μM but was completely inactive in disrupted microsomes, confirming that its inhibitory action is specific to the translocase components rather than the catalytic subunit [1]. This translocase-specific profile, which resembles that of pyridoxal phosphate, makes the compound a valuable tool for dissecting the contributions of individual translocase components to overall G6Pase system function [1].

Nitroso-Mediated Synthesis of N,O-Heterocycles and Complexes

The nitroso (-N=O) functional group of 2-hydroxy-5-nitrosobenzaldehyde offers a reactive handle for condensation reactions with amines and hydrazides to form Schiff base ligands. Unlike the nitro analog which requires reduction to an amine before further derivatization, the nitroso group can directly participate in cyclization and condensation reactions, enabling the construction of phenanthroline-like scaffolds and other N,O-containing heterocyclic systems . The adjacent phenolic OH and aldehyde groups provide additional coordination sites for metal ion chelation, supporting applications in the development of colorimetric sensors, analytical reagents for metal detection, and metallocomplex catalysts .

SAR Campaigns for Electron-Withdrawing Salicylaldehydes

In medicinal chemistry optimization programs targeting the G6Pase translocase system or related biological pathways, 2-hydroxy-5-nitrosobenzaldehyde serves as a defined SAR probe. Prior studies established that a phenolic OH-group ortho to the aldehyde and an electron-withdrawing group at position 3 or 5 are essential for translocase inhibitory activity [1]. The nitroso substituent provides a distinct electronic profile compared to nitro, chloro, cyano, or fluoro analogs, enabling systematic exploration of how the electron-withdrawing group's identity modulates potency, selectivity, and physicochemical properties of the inhibitor series [1].

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